4-(benzyloxy)benzenecarbaldehyde O-methyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

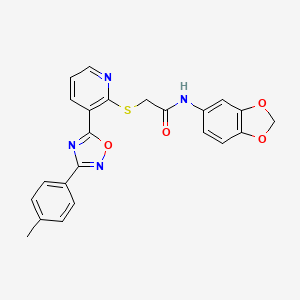

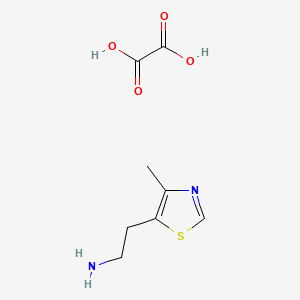

4-(benzyloxy)benzenecarbaldehyde O-methyloxime is a chemical compound used for pharmaceutical testing . It is also known by other synonyms such as Benzaldehyde, 4-(phenylmethoxy)-, O-methyloxime; (E)-{[4-(benzyloxy)phenyl]methylidene}(methoxy)amine .

Molecular Structure Analysis

The molecular formula of this compound is C15H15NO2 . Its molecular weight is 241.29 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C15H15NO2) and molecular weight (241.29) . Other specific properties like melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Knoevenagel Condensation

The Knoevenagel condensation reaction, utilizing aromatic aldehydes, demonstrates significant improvements in yield and reaction times when performed in ionic liquids compared to conventional methods. This approach, exemplified by the condensation of 4-oxo-(4H)-1-benzopyran-3-carbaldehydes, showcases the utility of alternative solvents in enhancing reaction efficiency and environmental friendliness (Hangarge, Jarikote, & Shingare, 2002).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using titanium dioxide under visible light irradiation presents a pathway for the green synthesis of aldehydes from alcohol precursors. This method highlights the role of photocatalysis in enabling selective oxidation reactions under mild conditions (Higashimoto et al., 2009).

Antimicrobial Activity Studies

Research into cycloalkanecarbaldehydes and their derivatives has shown promising antimicrobial properties. The synthesis of novel compounds via the interaction with 1,2-benzoxathiin-4(3H)-on 2,2-dioxide and active methylene nitriles revealed compounds with significant antimicrobial activity against gram-positive strains, underscoring the potential for developing new antibiotics (Grygoriv et al., 2017).

Antitrypanosomal Activity

Compounds derived from 4-[(α-L-rhamnosyloxy) benzyl] thiocarbamate and isothiocyanate glycosides have been investigated for their antitrypanosomal activity, offering insights into the development of novel antitrypanosomal drugs. The in vitro and in vivo studies suggest these compounds, particularly 4-(α-L-rhamnosyloxy) benzyl isothiocyanate, as potential leads for new treatments (Ayyari et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-N-methoxy-1-(4-phenylmethoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-17-16-11-13-7-9-15(10-8-13)18-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBVQYNZYGDEPG-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2822595.png)

![2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2822601.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2822602.png)

![4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2822604.png)

![9-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2822606.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2822610.png)

![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2822613.png)